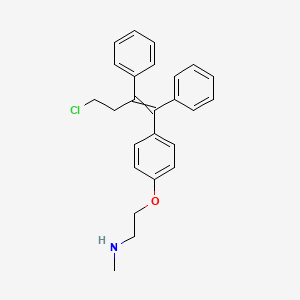
N-Desmethyltoremifene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
N-Desmethyltoremifene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.
Scientific Research Applications
N-Desmethyltoremifene has several scientific research applications, including:
Mechanism of Action
N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, similar to its parent compound, toremifene . It can exhibit both estrogenic and antiestrogenic activities depending on the tissue type and the presence of other hormones . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .
Comparison with Similar Compounds
N-Desmethyltoremifene is similar to other metabolites of toremifene, such as 4-hydroxytoremifene and deaminohydroxy-toremifene . These compounds share structural similarities and exhibit similar biological activities. this compound is unique in its specific binding affinity and activity profile at estrogen receptors . Other similar compounds include tamoxifen and its metabolites, which also belong to the triphenylethylene class of SERMs .
Properties
Molecular Formula |
C25H26ClNO |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3 |
InChI Key |
WKJKBQYEFAFHCY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













